An In-depth Technical Guide to the Chemical Properties of N-(2-aminoethyl)-N-(4-nitrophenyl)amine
An In-depth Technical Guide to the Chemical Properties of N-(2-aminoethyl)-N-(4-nitrophenyl)amine
This guide provides a comprehensive technical overview of the chemical properties, synthesis, and potential applications of N-(2-aminoethyl)-N-(4-nitrophenyl)amine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental data with practical insights to facilitate its use in a laboratory and research setting.
Introduction
N-(2-aminoethyl)-N-(4-nitrophenyl)amine is a substituted aromatic amine that incorporates three key functional groups: a primary aliphatic amine, a secondary aromatic amine, and a nitroaromatic ring. This unique combination of functionalities makes it a molecule of interest for various applications in organic synthesis, serving as a versatile building block for more complex molecular architectures. The presence of both nucleophilic amine centers and an electrophilic aromatic ring, activated by the electron-withdrawing nitro group, dictates its reactivity and potential synthetic utility.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The following section details the key physical and chemical characteristics of N-(2-aminoethyl)-N-(4-nitrophenyl)amine.
General Information
| Property | Value | Source |
| Chemical Name | N-(2-aminoethyl)-N-(4-nitrophenyl)amine | [1][2] |
| CAS Number | 6332-77-0 | [1][2][3] |
| Molecular Formula | C₈H₁₁N₃O₂ | [1][2][3] |
| Molecular Weight | 181.19 g/mol | [1][2][3] |
| IUPAC Name | N'-(4-nitrophenyl)ethane-1,2-diamine | [1] |
| Synonyms | N1-(4-Nitro-phenyl)-ethane-1,2-diamine | [1] |
| Appearance | Not explicitly stated, likely a solid at room temperature | [2] |
| Storage | 2-8°C Refrigerator | [2] |
Computed Properties
Computational models provide valuable estimations of a molecule's properties, aiding in the prediction of its behavior in various chemical and biological systems.
| Property | Value | Source |
| XLogP3 | 1.1 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 3 | [1] |
| Exact Mass | 181.085126602 Da | [1] |
| Monoisotopic Mass | 181.085126602 Da | [1] |
| Topological Polar Surface Area | 83.9 Ų | [1] |
| Heavy Atom Count | 13 | [1] |
| Complexity | 161 | [1] |
Synthesis and Reactivity
The synthesis of N-(2-aminoethyl)-N-(4-nitrophenyl)amine can be approached through several established organic chemistry transformations. A logical and common synthetic route involves the nucleophilic aromatic substitution of a suitable nitro-substituted benzene derivative.
Proposed Synthesis Workflow
A plausible and efficient method for the synthesis of N-(2-aminoethyl)-N-(4-nitrophenyl)amine is the reaction of 1-fluoro-4-nitrobenzene with an excess of ethylenediamine. The rationale behind this choice is the high reactivity of the fluorine atom as a leaving group in nucleophilic aromatic substitution, driven by the strong electron-withdrawing effect of the para-nitro group. Using an excess of ethylenediamine is crucial to minimize the formation of the disubstituted product.
Reactivity Profile
The reactivity of N-(2-aminoethyl)-N-(4-nitrophenyl)amine is governed by its functional groups:
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Primary and Secondary Amines: These groups are nucleophilic and can participate in a variety of reactions, including acylation, alkylation, and condensation with carbonyl compounds. The primary amine is generally more reactive than the secondary aromatic amine due to less steric hindrance and the electron-donating nature of the alkyl chain.
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Nitroaromatic System: The nitro group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group. The nitro group itself can be reduced to an amine, providing a pathway to further functionalization.
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural elucidation and purity assessment of organic compounds. The following sections outline the expected spectral data for N-(2-aminoethyl)-N-(4-nitrophenyl)amine based on its structure and data from public databases.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the protons of the ethylenediamine chain, and the amine protons.
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Aromatic Protons: Two doublets in the downfield region (typically δ 6.5-8.5 ppm), characteristic of a 1,4-disubstituted benzene ring with a strong electron-withdrawing group.
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Ethylenediamine Protons: Two triplets corresponding to the two methylene groups (-CH₂-), likely in the δ 2.5-3.5 ppm range.
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Amine Protons: Broad singlets for the primary (-NH₂) and secondary (-NH-) protons, the chemical shifts of which can vary depending on the solvent and concentration. The addition of D₂O would lead to the disappearance of these signals.
¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons and the aliphatic carbons of the ethylenediamine moiety.
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Aromatic Carbons: Six signals in the aromatic region (δ 110-160 ppm), with the carbon bearing the nitro group being the most downfield.
-
Aliphatic Carbons: Two signals in the aliphatic region (δ 30-50 ppm) for the two methylene carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of N-(2-aminoethyl)-N-(4-nitrophenyl)amine would be expected to show the following characteristic absorption bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| N-H Stretch (Primary Amine) | 3400-3250 (two bands) | Asymmetric and symmetric stretching |
| N-H Stretch (Secondary Amine) | 3350-3310 (one band) | Stretching vibration |
| N-H Bend (Primary Amine) | 1650-1580 | Scissoring vibration |
| C-N Stretch (Aromatic) | 1335-1250 | Stretching vibration |
| C-N Stretch (Aliphatic) | 1250-1020 | Stretching vibration |
| N-O Stretch (Nitro Group) | 1550-1475 (asymmetric) and 1360-1290 (symmetric) | Strong absorptions |
| Aromatic C-H Stretch | 3100-3000 | Stretching vibrations |
| Aromatic C=C Bending | 1600-1450 | In-ring vibrations |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For N-(2-aminoethyl)-N-(4-nitrophenyl)amine, the molecular ion peak (M⁺) would be observed at m/z = 181. The fragmentation pattern would likely involve cleavage of the C-C and C-N bonds of the ethylenediamine chain. Alpha-cleavage is a common fragmentation pathway for amines, which would result in resonance-stabilized nitrogen-containing cations.[4]
Safety and Handling
As a laboratory chemical, N-(2-aminoethyl)-N-(4-nitrophenyl)amine requires careful handling to minimize exposure and ensure safety.
Hazard Identification
Based on GHS classifications for similar compounds, N-(2-aminoethyl)-N-(4-nitrophenyl)amine is expected to have the following hazards:
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Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]
-
Skin Irritation: May cause skin irritation.
-
Eye Irritation: May cause serious eye irritation.
Recommended Handling Procedures
A standardized workflow for the safe handling of this compound should be followed.
Potential Applications in Drug Development and Research
While specific applications for N-(2-aminoethyl)-N-(4-nitrophenyl)amine are not extensively documented in publicly available literature, its structural motifs suggest several areas of potential utility in drug discovery and development.
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Scaffold for Library Synthesis: The presence of two distinct amine functionalities allows for differential functionalization, making it a valuable scaffold for the creation of compound libraries for high-throughput screening.
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Precursor for Biologically Active Molecules: Nitroaromatic compounds are precursors to a wide range of pharmaceuticals. The nitro group can be readily reduced to an amine, which can then be further modified. The ethylenediamine moiety is also a common feature in many biologically active compounds.
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Intermediate in the Synthesis of Heterocycles: The functional groups present in this molecule can be utilized in cyclization reactions to form various heterocyclic systems, which are prevalent in medicinal chemistry.
Conclusion
N-(2-aminoethyl)-N-(4-nitrophenyl)amine is a chemical compound with a rich functionality that makes it a promising candidate for various applications in organic synthesis and potentially in the development of new chemical entities for pharmaceutical research. This guide has provided a comprehensive overview of its known and predicted chemical properties, along with insights into its synthesis, reactivity, and safe handling. Further research into the specific applications of this molecule is warranted to fully explore its potential.
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